molecular formula C9H12BClO2 B2617793 (4-Chloro-2-isopropylphenyl)boronic acid CAS No. 1395084-16-8

(4-Chloro-2-isopropylphenyl)boronic acid

Cat. No. B2617793
CAS RN: 1395084-16-8
M. Wt: 198.45
InChI Key: JYNSZJKOGVAOMZ-UHFFFAOYSA-N
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Description

“(4-Chloro-2-isopropylphenyl)boronic acid” is a boronic acid compound. Boronic acids are known for their ability to form five-membered boronate esters with diols, which has led to their use in the synthesis of small chemical receptors .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Boronic acids are common reagents used in the synthesis of organic compounds .


Molecular Structure Analysis

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters in an alkaline aqueous solution . This unique property has inspired the exploration of novel chemistries using boron .


Chemical Reactions Analysis

Boronic acids and their esters are used in cross-coupling reactions . The Suzuki-Miyaura coupling is a metal-catalyzed reaction between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .


Physical And Chemical Properties Analysis

Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

(4-Chloro-2-isopropylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (4-Chloro-2-isopropylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable and readily prepared, which suggests that they may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the action of (4-Chloro-2-isopropylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, enabling the creation of a wide variety of chemical structures .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-isopropylphenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a wide range of environments.

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and should be handled with care .

Future Directions

Boronic acid-based materials have been used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . This area of research is expected to grow, with boronic acids playing a crucial role in carbohydrate chemistry and glycobiology .

properties

IUPAC Name

(4-chloro-2-propan-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c1-6(2)8-5-7(11)3-4-9(8)10(12)13/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNSZJKOGVAOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-isopropylphenyl)boronic acid

CAS RN

1395084-16-8
Record name [4-chloro-2-(propan-2-yl)phenyl]boronic acid
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